molecular formula C16H16O4S B3938787 2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid

2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid

Cat. No.: B3938787
M. Wt: 304.4 g/mol
InChI Key: HWNFVABOEAFZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzoic acid core substituted with a 2-(3-methoxyphenoxy)ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid typically involves the following steps:

    Preparation of 3-Methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 2-(3-Methoxyphenoxy)ethylsulfanyl Intermediate: This step involves the reaction of 3-methoxyphenol with 2-chloroethylsulfanyl chloride in the presence of a base like potassium carbonate to form the intermediate.

    Coupling with Benzoic Acid: The final step involves the coupling of the intermediate with benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]benzoic acid
  • 2-[2-(3-Ethoxyphenoxy)ethylsulfanyl]benzoic acid
  • 2-[2-(3-Methoxyphenoxy)ethylthio]benzoic acid

Uniqueness

2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-19-12-5-4-6-13(11-12)20-9-10-21-15-8-3-2-7-14(15)16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNFVABOEAFZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[2-(3-Methoxyphenoxy)ethylsulfanyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.